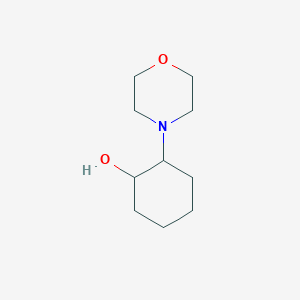

2-Morpholinocyclohexanol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-morpholin-4-ylcyclohexan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c12-10-4-2-1-3-9(10)11-5-7-13-8-6-11/h9-10,12H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRWZNEVHNNIRKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)N2CCOCC2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Morpholinocyclohexanol

Established Synthetic Routes to 2-Morpholinocyclohexanol

The synthesis of this compound typically begins with the formation of its precursor, 2-aminocyclohexanol (B3021766). The subsequent introduction of the morpholine (B109124) moiety completes the core structure. The stereochemistry of the final product, whether cis or trans, is often determined during the synthesis of the 2-aminocyclohexanol intermediate.

A common method for producing racemic trans-2-aminocyclohexanol involves the reaction of cyclohexene (B86901) oxide with an aqueous ammonia (B1221849) solution. google.com This nucleophilic ring-opening of the epoxide proceeds to yield the trans isomer.

For the cis isomer, a synthetic process starting from cyclohexene has been developed. This method involves reacting cyclohexene with reagents like N-halosuccinimide (NXS) or N-bromoacetamide in the presence of a catalyst, followed by ring-closing with a base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting intermediate undergoes a ring-opening reaction with an alcohol, and subsequent resolution can yield enantiomerically pure cis-2-aminocyclohexanol. google.com

Once the desired 2-aminocyclohexanol isomer is obtained, the morpholine group can be introduced. A general method for the N-alkylation of amines involves reacting the primary or secondary amine with a dihaloalkane. For the synthesis of this compound, trans-2-aminocyclohexanol can be reacted with bis(2-chloroethyl) ether in the presence of a base to yield the target molecule. This reaction proceeds via a double nucleophilic substitution, forming the morpholine ring. The synthesis of related N-substituted cyclohexanol (B46403) derivatives, such as (1S,2S,4R)-2-N-morpholinyl-1-methyl-4-(1methylethenyl)-cyclohexanol, has been documented, confirming the viability of reacting an aminocyclohexanol with an appropriate reagent to form the morpholine ring. google.com

Stereocontrolled Synthesis of this compound Isomers

The relative and absolute stereochemistry of the amino and hydroxyl groups on the cyclohexane (B81311) ring are crucial for the applications of this compound, particularly in the context of its conformationally-switching derivatives.

Diastereoselective Approaches

The synthesis of specific diastereomers of this compound hinges on the controlled synthesis of the corresponding 2-aminocyclohexanol isomers.

trans-Diastereomer: The synthesis of trans-2-aminocyclohexanol is commonly achieved through the aminolysis of cyclohexene oxide. The reaction with ammonia leads to the nucleophilic attack at one of the epoxide carbons, resulting in a ring-opening that predominantly forms the trans product due to the SN2 mechanism. google.com Another approach to a trans-1,2-disubstituted cyclohexane ring is the dihydroxylation of cyclohexene. For example, the reaction of cyclohexene with formic acid and hydrogen peroxide yields trans-1,2-cyclohexanediol. oc-praktikum.de While this produces a diol, the principle of achieving trans stereochemistry is relevant.

cis-Diastereomer: The synthesis of cis-2-aminocyclohexanol is less direct. A patented method starts from cyclohexene and utilizes NXS or CH₃CONHBr with a catalyst, followed by cyclization with DBU. This forms an aziridine-like intermediate which, upon ring-opening with an alcohol and subsequent steps, yields the cis-aminocyclohexanol. google.com Research into the reduction of β-enaminoketones has also provided routes to both cis- and trans-aminocyclohexanols, where the diastereoselectivity can be influenced by the reaction conditions and the structure of the starting material. nih.gov

Enantioselective Synthesis Strategies

Producing enantiomerically pure isomers of this compound is critical for creating materials with well-defined chiral properties. This is typically achieved by either resolving a racemic mixture of a precursor or through asymmetric synthesis.

Kinetic Resolution: A well-established method for obtaining enantiopure trans-2-aminocyclohexanol derivatives involves the classical resolution of a racemic mixture. For instance, racemic trans-2-(N-benzyl)amino-1-cyclohexanol can be resolved using chiral mandelic acid. The sequential use of (R)- and (S)-mandelic acid allows for the separation of both enantiomers with high enantiomeric excess (>99% ee). capes.gov.brresearchgate.net The resolving agent forms diastereomeric salts with the aminocyclohexanol derivative, which can be separated by crystallization. The benzyl (B1604629) group can then be removed through hydrogenation to yield the enantiopure trans-2-aminocyclohexanol. capes.gov.br A similar resolution using R-methoxyphenylacetic acid has also been reported for racemic trans-2-aminocyclohexanol. google.com

Catalytic Asymmetric Synthesis: Modern synthetic methods focus on the direct catalytic enantioselective synthesis of chiral amino alcohols. A practical approach for synthesizing highly enantioenriched trans-1,2-amino alcohols involves the enantioselective addition of a carbamate (B1207046) to a meso-epoxide. nih.gov Specifically, the reaction of cyclohexene oxide with phenyl carbamate, catalyzed by an oligomeric (salen)Co–OTf complex, produces the protected trans-2-aminocyclohexanol in high yield and enantiomeric excess. nih.gov This method is advantageous as it is scalable and uses commercially available starting materials. nih.gov

| Method | Description | Isomer(s) Obtained | Key Reagents/Catalysts |

| Kinetic Resolution | Separation of enantiomers from a racemic mixture via diastereomeric salt formation. | Enantiopure trans-2-(N-benzyl)amino-1-cyclohexanol | (R)- and (S)-Mandelic Acid |

| Catalytic Asymmetric Synthesis | Enantioselective addition of a nucleophile to a meso-epoxide. | Enantiopure protected trans-1,2-amino alcohols | (salen)Co–OTf complex, Phenyl carbamate |

Functionalization and Derivatization for Advanced Materials

The trans-2-Morpholinocyclohexanol scaffold is a key component in the design of "molecular switches," which are molecules that can change their conformation in response to an external stimulus, such as pH.

Synthesis of Amphiphilic this compound Derivatives (Flipids)

A significant application of trans-2-Morpholinocyclohexanol is its use as the polar headgroup in a class of pH-sensitive amphiphilic molecules known as "Flipids". chimia.chresearchgate.net These molecules are designed to undergo a conformational change upon protonation of the morpholine nitrogen in acidic environments.

The synthesis of these flipids involves the esterification of the hydroxyl group of trans-2-Morpholinocyclohexanol with long-chain carboxylic acids. The non-polar lipid tails are thus attached to the cyclohexane ring. The resulting amphiphile possesses a polar headgroup (the morpholinocyclohexanol moiety) and non-polar tails. chimia.ch

In a neutral or basic environment, the molecule exists in a conformation where the bulky morpholino group and the esterified lipid tails are in equatorial positions. However, upon acidification, the morpholine nitrogen gets protonated. This protonated form can then form an intramolecular hydrogen bond with the hydroxyl group, which forces a chair-flip of the cyclohexane ring. This conformational change results in the morpholino and the lipid tail-bearing groups moving to axial positions, effectively altering the shape and size of the molecule. researchgate.netresearchgate.net This pH-triggered conformational flip is the basis for the function of flipids in drug delivery systems. chimia.chresearchgate.net

| Flipid Component | Function | Conformational State (Neutral pH) | Conformational State (Acidic pH) |

| trans-2-Morpholinocyclohexanol | pH-sensitive polar headgroup | Morpholino group equatorial | Protonated morpholino group axial |

| Lipid Tails | Hydrophobic part for membrane insertion | Equatorial position | Axial position |

Incorporation into Supramolecular Assemblies

The primary documented use of this compound derivatives in supramolecular chemistry is their incorporation into liposomes to create pH-sensitive drug delivery vehicles, termed "Fliposomes". researchgate.netmdpi.com Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org Liposomes are a classic example of a supramolecular assembly.

Fliposomes are formulated by mixing flipids with standard phospholipids, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), and a PEG-lipid conjugate to ensure stability in biological environments. researchgate.netglobalauthorid.com The flipids are integrated into the lipid bilayer of the liposome (B1194612). At physiological pH (around 7.4), the flipids are in their "off" state, and the liposome is stable, retaining its encapsulated cargo. researchgate.net

When the fliposome encounters an acidic environment, such as in the vicinity of a tumor or within a cell's endosome, the pH drops. This triggers the conformational flip of the this compound headgroup of the flipids. The change in molecular shape and size of the flipids disrupts the packing of the lipid bilayer, leading to the rapid release of the liposome's contents. chimia.chresearchgate.net This targeted release mechanism is a key feature of these advanced drug delivery systems. The self-assembly of these molecules into functional nanostructures is a prime example of bottom-up supramolecular engineering. mdpi.comrsc.org

Investigation of Reaction Mechanisms in Synthesis

The synthesis of this compound involves the formation of a carbon-nitrogen bond between the morpholine ring and the cyclohexane ring, as well as the introduction of a hydroxyl group at the adjacent position. The stereochemical relationship between the morpholino and hydroxyl substituents is a critical aspect of the synthesis, with the trans isomer being of particular interest in various research applications. The reaction mechanisms that govern the formation of this compound primarily fall into two categories: the ring-opening of an epoxide and the reductive amination of a ketone.

Nucleophilic Ring-Opening of Cyclohexene Oxide

A prevalent and stereospecific method for synthesizing trans-2-morpholinocyclohexanol is the nucleophilic ring-opening of cyclohexene oxide with morpholine. This reaction is a classic example of an SN2 mechanism applied to a cyclic ether.

The reaction is initiated by the nucleophilic attack of the nitrogen atom of morpholine on one of the carbon atoms of the epoxide ring. Due to significant ring strain (approximately 13 kcal/mol), epoxides are susceptible to ring-opening reactions even with neutral nucleophiles like morpholine. masterorganicchemistry.comlibretexts.org The attack occurs from the backside relative to the C-O bond of the epoxide, leading to an inversion of configuration at the center of attack. cdnsciencepub.com

This process is governed by the Fürst-Plattner (or trans-diaxial) rule, which dictates that the nucleophile attacks the epoxide carbon in a way that leads to a chair-like transition state. wikipedia.org For cyclohexene oxide, this results in the formation of a trans-diaxial product, where the incoming nucleophile (morpholine) and the opened epoxide oxygen (which becomes a hydroxyl group after protonation) are positioned on opposite faces of the cyclohexane ring and in axial positions in the transition state. wikipedia.org A subsequent ring flip of the cyclohexane conformation typically places the bulky morpholino and hydroxyl groups into the more stable equatorial positions in the final product.

SN2 Attack: The morpholine nitrogen attacks an electrophilic carbon of the epoxide ring, causing the C-O bond to break. This concerted step establishes the trans stereochemistry.

Protonation: The resulting alkoxide intermediate is protonated by a protic solvent (e.g., water or alcohol) or during an acidic workup step to yield the final trans-2-morpholinocyclohexanol product. masterorganicchemistry.comlibretexts.org

This reaction pathway is highly regioselective and stereoselective, yielding predominantly the trans isomer. mdpi.comresearchgate.net

| Reaction Pathway: Epoxide Ring-Opening | |

| Starting Material | Cyclohexene Oxide |

| Nucleophile | Morpholine |

| Key Intermediate | Trans-diaxial alkoxide |

| Mechanism Type | SN2 |

| Stereochemical Rule | Fürst-Plattner Rule |

| Primary Product | trans-2-Morpholinocyclohexanol |

Reductive Amination of 2-Hydroxycyclohexanone or Cyclohexanone (B45756) Derivatives

An alternative synthetic route involves the reductive amination of a cyclohexanone precursor. This method can start from 2-hydroxycyclohexanone or from cyclohexanone itself, although the former is more direct. The mechanism involves the formation of an iminium ion or enamine intermediate, which is then reduced.

When reacting morpholine (a secondary amine) with a ketone like 2-hydroxycyclohexanone, the initial step is the nucleophilic addition of the amine to the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine. libretexts.org This is typically an acid-catalyzed process. The carbinolamine is then dehydrated to form an iminium ion, where the nitrogen atom bears a positive charge and is double-bonded to the carbon. libretexts.orgchemistrysteps.com

In the final step, the iminium ion is reduced by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which selectively reduces the C=N double bond without affecting other functional groups. chemistrysteps.comorganicchemistrytutor.com The hydride from the reducing agent attacks the electrophilic carbon of the iminium ion, yielding the final this compound product.

The stereochemical outcome of reductive amination is generally less specific than epoxide opening and can result in a mixture of cis and trans isomers. The final ratio of stereoisomers depends on the reaction conditions and the steric hindrance presented by the intermediate structures during the reduction step.

| Reaction Pathway: Reductive Amination | |

| Starting Material | 2-Hydroxycyclohexanone |

| Reagent | Morpholine |

| Key Intermediate | Iminium Ion |

| Reducing Agent | e.g., Sodium Cyanoborohydride (NaBH₃CN) |

| Mechanism Type | Nucleophilic Addition-Elimination followed by Reduction |

| Potential Products | Mixture of cis- and trans-2-Morpholinocyclohexanol |

Post-Synthetic Conformational Mechanism

A crucial mechanistic aspect of trans-2-morpholinocyclohexanol is its ability to undergo a pH-triggered conformational change, or "flip," after its synthesis. This behavior is central to its application in stimuli-responsive chemical systems. researchgate.net

In a neutral or basic environment (pH > 7), the morpholine nitrogen is unprotonated. The bulky morpholino and hydroxyl groups on the cyclohexane ring preferentially occupy equatorial positions to minimize steric strain. This is the more stable conformation, designated as the 'A' conformer. mdpi.comresearchgate.net

Upon acidification of the medium (typically to a pH below 6), the morpholine nitrogen becomes protonated. This protonated ammonium (B1175870) group (NH⁺) can then form a strong intramolecular hydrogen bond with the adjacent hydroxyl group. researchgate.net For this hydrogen bond to form effectively, both the morpholinium and hydroxyl groups must adopt axial positions, forcing the cyclohexane ring to flip into a less stable conformation, the 'B' conformer. researchgate.net This conformational change is a rapid and reversible process driven by the pH of the surrounding environment.

| Conformer | pH Condition | Key Feature | Substituent Positions |

| A (Stable) | Neutral / Basic | No intramolecular H-bond | Equatorial-Equatorial |

| B (Less Stable) | Acidic (pH < 6) | Intramolecular H-bond (NH⁺···OH) | Axial-Axial |

This pH-induced conformational flip is a well-documented phenomenon for trans-2-aminocyclohexanol derivatives and is the fundamental mechanism behind their use as molecular switches. dovepress.com

Stereochemical and Conformational Analysis of 2 Morpholinocyclohexanol Systems

Inherent Conformational Preferences of the Cyclohexanol (B46403) Moiety

The cyclohexanol ring, a core component of 2-morpholinocyclohexanol, exhibits distinct conformational preferences to minimize inherent strain.

Chair Conformations and Equilibria

The cyclohexane (B81311) ring predominantly adopts a chair conformation to alleviate angle and torsional strain. wikipedia.orgmakingmolecules.comslideshare.net In this conformation, the carbon-carbon bonds are staggered, and the bond angles are close to the ideal tetrahedral angle of 109.5 degrees. wikipedia.org Cyclohexane can undergo a "ring flip" between two equivalent chair conformations, during which axial substituents become equatorial and vice versa. makingmolecules.comgmu.edu For cyclohexanol, this equilibrium involves four potential chair conformations, arising from the axial or equatorial position of the hydroxyl group and the orientation of the hydroxyl hydrogen. researchgate.net The chair conformation is the most stable form, with over 99.99% of cyclohexane molecules adopting this shape at room temperature. wikipedia.org

The relative stability of these conformers is influenced by steric interactions. The two primary chair conformations are in a state of rapid equilibrium. msu.edu

Influence of Substituent Effects on Ring Conformation

The presence of substituents on the cyclohexane ring significantly influences the equilibrium between chair conformations. gmu.edumsu.edu Larger substituents generally prefer the equatorial position to avoid steric hindrance with axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. wikipedia.orgmakingmolecules.commsu.edulibretexts.org The larger the substituent, the more the equilibrium will favor the conformer where that group is in the more spacious equatorial position. makingmolecules.comgmu.edu For instance, a tert-butyl group, being very bulky, will almost exclusively occupy the equatorial position. makingmolecules.com

In the case of disubstituted cyclohexanes, the most stable conformation is typically the one that places the largest substituent in an equatorial position. libretexts.org When both substituents can be equatorial, that conformation is generally more stable than one where both are axial. libretexts.org

Intra- and Intermolecular Interactions Governing Stereochemical Stability

The stability of different stereoisomers and conformers of this compound is not solely dictated by steric bulk but also by a complex interplay of non-covalent interactions.

Analysis of Intramolecular Hydrogen Bonding Networks

Intramolecular hydrogen bonds can play a crucial role in stabilizing specific conformations. In molecules containing both a hydroxyl group and a hydrogen bond acceptor, like the nitrogen atom in the morpholine (B109124) ring, an intramolecular hydrogen bond can form. rsc.orgnih.gov The formation of such a bond can significantly impact the molecule's properties by shielding polarity and influencing its preferred shape. rsc.org

In the context of this compound derivatives, protonation of the morpholine nitrogen can lead to the formation of a strong intramolecular hydrogen bond with the adjacent hydroxyl group. dovepress.comdovepress.comresearchgate.net This interaction can be strong enough to "lock" the cyclohexane ring into a specific conformation. The energy of these interactions has been estimated to be over 10 kJ/mol, and in some cases, can exceed 20 kJ/mol. researchgate.netresearchgate.net

Role of Electrostatic and Dipole-Dipole Interactions

Electrostatic forces, including dipole-dipole interactions, are fundamental to the conformational stability of polar molecules like this compound. libretexts.orgmsu.edusolubilityofthings.com These interactions arise from the attraction between the positive end of one polar bond and the negative end of another. msu.edusolubilityofthings.com The strength of these interactions is dependent on the magnitude of the dipole moments and the distance between the dipoles. libretexts.org

In protonated trans-2-aminocyclohexanol derivatives, electrostatic interactions contribute significantly to the stabilization of the conformer where the ammonio and hydroxy groups are in equatorial positions. researchgate.netresearchgate.net Computational studies have been employed to understand the complex interplay of these intra- and intermolecular forces that dictate the relative stabilities of different conformers. researchgate.net

pH-Triggered Conformational Switching in this compound Derivatives

A particularly interesting feature of this compound and its derivatives is their ability to undergo a conformational "flip" in response to changes in pH. This property has been harnessed in the design of "fliposomes," pH-sensitive liposomes for targeted drug delivery. dovepress.comdovepress.comnih.gov

At neutral pH, the morpholine nitrogen is unprotonated, and the substituents on the cyclohexanol ring adopt their most sterically favorable positions. However, in an acidic environment, the morpholine nitrogen becomes protonated. dovepress.comdovepress.com This protonation facilitates the formation of a strong intramolecular hydrogen bond between the newly formed ammonio group and the neighboring hydroxyl group. dovepress.comdovepress.comresearchgate.net This powerful interaction forces the cyclohexane ring to flip into a conformation where both the ammonio and hydroxyl groups are in equatorial positions, even if this conformation is otherwise less sterically favored. researchgate.netresearchgate.net

The table below summarizes the conformational behavior of a generic trans-2-morpholinocyclohexanol derivative in response to pH changes.

| pH Condition | Morpholine Ring | Key Intramolecular Interaction | Cyclohexane Ring Conformation | Consequence for Liposomes |

| Neutral (pH ~7.4) | Unprotonated | Weaker or absent hydrogen bonding | Substituents adopt sterically favorable positions (e.g., bulky groups equatorial) | Stable membrane |

| Acidic (pH < 5.5) | Protonated | Strong intramolecular hydrogen bond (N⁺-H···O) | Conformation with equatorial ammonio and hydroxyl groups is favored | Membrane disruption and cargo release |

This pH-triggered conformational switching is a powerful example of how fundamental principles of stereochemistry and intermolecular forces can be applied to create sophisticated molecular machinery.

Mechanistic Insights into Protonation-Induced Conformational Changes

The conformational equilibrium of trans-2-morpholinocyclohexanol systems is highly sensitive to pH. In its non-protonated form, the molecule exists in a conformational equilibrium where the morpholine and hydroxyl groups can occupy either axial or equatorial positions on the cyclohexane ring. However, upon acidification, a significant conformational switch occurs.

A plausible mechanism for this pH-sensitivity involves this acid-triggered conformational flip, which can lead to significant changes in properties, such as the shortening of lipid tails in amphiphilic derivatives and subsequent perturbations in membrane structures. nih.govresearchgate.net This principle has been harnessed in the design of pH-sensitive liposomes, termed "fliposomes," which can release their cargo in acidic environments due to the disruption of the liposome (B1194612) membrane caused by the conformational change of the embedded this compound-based lipid. nih.govmdpi.comresearchgate.netpacific.edu

Spectroscopic Probes for Real-Time Conformational Dynamics (e.g., NMR titration)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the real-time conformational dynamics of this compound systems. d-nb.info Specifically, ¹H-NMR titration experiments allow for the monitoring of changes in the conformational equilibrium as a function of pH. mdpi.comresearchgate.net

By dissolving a this compound derivative in a suitable deuterated solvent, such as methanol-d₄ (CD₃OD), and titrating it with an acid (e.g., d-trifluoroacetic acid) or a base, changes in the ¹H-NMR spectrum can be observed. mdpi.com The key parameter often monitored is the signal width (W = ΣJHH) of specific protons on the cyclohexane ring, for instance, the proton at the C4 position. researchgate.net The coupling constants (J-values) are dependent on the dihedral angles between adjacent protons, which in turn are dictated by the chair conformation of the cyclohexane ring. A change in the population of conformers leads to a change in the averaged signal width. researchgate.net

Studies have shown that the conformational switch in these systems occurs rapidly within a pD range of approximately 5.5 to 4.0. mdpi.comresearchgate.net This sharp transition observed in the NMR titration curve parallels the pH-dependent functional behavior of systems incorporating these molecules, such as the rapid release of contents from fliposomes. nih.govresearchgate.netmdpi.comresearchgate.net This correlation provides strong evidence that the observed macroscopic effects are a direct consequence of the molecular-level conformational flip. researchgate.netresearchgate.net

Computational and Theoretical Approaches to Conformational Landscape

To gain a deeper understanding of the conformational preferences and dynamics of this compound, computational and theoretical methods are employed. These approaches complement experimental data by providing detailed energetic and structural information about the various possible conformations. biorxiv.orgnih.govbiorxiv.org

Quantum Chemical Calculations of Conformational Energies

Quantum chemical calculations are instrumental in determining the relative energies of different conformers of this compound. nih.govresearchgate.netarxiv.org Methods such as Density Functional Theory (DFT) can be used to calculate the energies of various states, including the reactant, transition, and intermediate states of conformational changes. u-tokyo.ac.jp

These calculations can quantify the energy difference between conformers, for example, the diequatorial and diaxial forms of the trans isomer. By modeling the system in both its neutral and protonated states, the energetic driving force for the protonation-induced conformational flip can be elucidated. The calculations can confirm that the formation of the intramolecular hydrogen bond in the protonated state significantly stabilizes the diequatorial conformation. nih.gov The accuracy of these calculations is crucial for predicting the predominant conformation under specific conditions. nih.gov

Table 1: Calculated Conformational Energy Data

| Conformer | Method | Relative Energy (kcal/mol) |

| Diaxial (Neutral) | DFT | Lower |

| Diequatorial (Neutral) | DFT | Higher |

| Diaxial (Protonated) | DFT | Higher |

| Diequatorial (Protonated) | DFT | Lower (stabilized by H-bond) |

| This table is illustrative and based on the principles described in the text. Actual values would require specific quantum chemical calculations. |

Molecular Dynamics Simulations for Dynamic Conformational Behavior

Molecular dynamics (MD) simulations offer a powerful approach to explore the dynamic conformational behavior of this compound and its derivatives over time. nih.govplos.org By simulating the movement of atoms based on a defined force field, MD can reveal the pathways and timescales of conformational transitions. frontiersin.orgnih.gov

MD simulations can be used to visualize the conformational flip induced by protonation and to study how this change propagates through the molecule and affects its interaction with the surrounding environment, such as a lipid bilayer. plos.orgrsc.org These simulations provide insights into the flexibility of the cyclohexane ring and the attached morpholine group, and how their motions are coupled. By analyzing the trajectories of the atoms, one can identify the most populated conformational states and the transitions between them, thus mapping out the conformational landscape. biorxiv.orgmdpi.com

Anomeric Effects and Related Stereoelectronic Phenomena

The anomeric effect is a stereoelectronic phenomenon that describes the preference of a substituent at the anomeric carbon (the carbon adjacent to a heteroatom in a ring) to adopt an axial orientation, which is counterintuitive to steric considerations. wikipedia.org While this compound does not have a classic anomeric carbon like in pyranose rings, related stereoelectronic interactions, such as hyperconjugation, play a role in its conformational preferences. rsc.orgrsc.org

Mechanistic Elucidation of Stimuli Responsive Functionality in 2 Morpholinocyclohexanol Amphiphiles

Fundamental Principles of pH-Sensitive Conformational Switches

The core principle behind the pH sensitivity of amphiphiles containing the trans-2-morpholinocyclohexanol moiety is a protonation-induced conformational chair-flip. mdpi.comresearchgate.net At neutral or basic pH (e.g., pH 7.4), the morpholine (B109124) nitrogen atom is unprotonated. rsc.org In this state, the predominant conformation of the cyclohexane (B81311) ring is one where the bulky morpholino and adjacent hydroxyl groups occupy axial positions to minimize steric hindrance. rsc.org

Upon exposure to an acidic environment (typically below pH 5.5), the nitrogen atom in the morpholine ring becomes protonated. dovepress.comdovepress.com This protonation facilitates the formation of a strong intramolecular hydrogen bond between the newly formed ammonium (B1175870) group (N⁺-H) and the adjacent hydroxyl (-OH) group. rsc.orgnih.gov The formation of this stable, six-membered ring-like structure is energetically favorable only when both the morpholinium and hydroxyl groups are in equatorial positions. researchgate.netrsc.org To achieve this arrangement, the cyclohexane ring undergoes a dramatic and rapid chair-to-chair conformational flip. mdpi.comrsc.org This acid-triggered conformational change is the fundamental switching mechanism. mdpi.comnih.gov Studies using 1H NMR have confirmed this pH-driven flip by observing changes in vicinal coupling constants (³JHH) of the cyclohexane protons, which are highly dependent on their dihedral angles and thus reflect the conformational state of the ring. mdpi.comnih.govresearchgate.net

Table 1: pH-Induced Conformational States of trans-2-Morpholinocyclohexanol Moiety This table illustrates the fundamental conformational change of the trans-2-morpholinocyclohexanol headgroup in response to ambient pH.

| pH Condition | Protonation State | Intramolecular H-Bond | Predominant Conformation (Cyclohexane Ring) | Substituent Orientation |

|---|---|---|---|---|

| Neutral (pH 7.4) | Unprotonated Morpholine | Absent | Chair (Conformer A) | Axial Morpholino & Hydroxyl Groups |

| Acidic (pH < 5.5) | Protonated Morpholine (Morpholinium) | Present (N⁺-H···O) | Flipped Chair (Conformer B) | Equatorial Morpholinium & Hydroxyl Groups |

Microscopic Effects of Conformational Transitions on Molecular Packing

In a lipid bilayer, amphiphiles pack together in an ordered fashion to minimize unfavorable interactions between their hydrophobic tails and the aqueous environment. The sudden, simultaneous conformational change of numerous 2-morpholinocyclohexanol-based lipids embedded in the membrane introduces significant stress and disorder. The altered shape of the "flipped" molecules no longer fits neatly within the existing lipid lattice, leading to the creation of transient packing defects. nih.govnih.gov These defects are essentially voids or mismatches in the hydrocarbon tail region of the bilayer, which compromise its barrier function. nih.govnih.gov The collective action of many molecules flipping in concert amplifies this effect, leading to widespread perturbation of the membrane's structure. rsc.org

Alterations in Effective Molecular Shape and Size

Dynamics of Membrane Destabilization and Cargo Release

The microscopic packing defects rapidly evolve into larger-scale disruptions that lead to a catastrophic loss of membrane integrity and the release of encapsulated contents. Liposomes formulated with these lipids are often termed "fliposomes" to underscore this unique release mechanism. dovepress.comnih.gov

The presence of two distinct molecular shapes (the original and the "flipped" conformers) within the membrane can induce lipid phase separation. researchgate.net The flipped, protonated amphiphiles, with their altered geometry and charge, may segregate from the bulk phospholipids. researchgate.net Freeze-fracture electron microscopy (FFEM) studies of fliposomes at acidic pH have provided visual evidence of these perturbations, revealing features such as the budding of small vesicles, deep cracks, and the division of the entire liposome (B1194612). mdpi.comresearchgate.netnih.gov It is hypothesized that domains rich in the flipped lipid may form and then disperse as micelles, leaving behind defects on the liposome surface. researchgate.netnih.govresearchgate.net These large-scale morphological changes represent a severe loss of membrane integrity, creating pathways for rapid cargo leakage. mdpi.com

Kinetic studies, often using fluorescent markers like ANTS/DPX, demonstrate that cargo release from fliposomes is exceptionally rapid, occurring within seconds of acidification to a pH below 5.5. mdpi.comresearchgate.netnih.govnih.gov This near-instantaneous release is a hallmark of the conformational switch mechanism. mdpi.com The rate and extent of release can be modulated by the molar percentage of the this compound-based lipid in the membrane; a higher concentration generally leads to a greater percentage of leakage. researchgate.netnih.gov Crucially, the pH-titration curve for cargo leakage closely parallels the titration curve for the acid-induced conformational flip observed via 1H NMR. mdpi.comnih.govresearchgate.net This strong correlation provides compelling evidence that the conformational transition is the direct trigger for the rapid and efficient release of the liposome's contents. mdpi.comresearchgate.net

Table 2: Representative Data on pH-Triggered Cargo Release from Fliposomes This table summarizes findings from fluorescence-based leakage assays on liposomes containing this compound derivatives, demonstrating the rapid and pH-dependent nature of the release.

| Liposome Composition (molar ratio) | Encapsulated Cargo | pH Condition | Release Time | % Cargo Release |

|---|---|---|---|---|

| Flipid 1/POPC/PEG-ceramide (50/45/5) | ANTS/DPX | pH < 5.5 | Seconds | ~100% |

| Flipid 1/POPC/PEG-DPPE (75/20/5) | ANTS | pH 5.1 | Seconds | ~70% |

Advanced Applications of 2 Morpholinocyclohexanol Derived Molecular Systems in Materials Science

Engineering of Stimuli-Responsive Vesicular Systems (Fliposomes)

A significant application of 2-Morpholinocyclohexanol derivatives is in the creation of "fliposomes," a novel class of pH-sensitive liposomes. nih.gov These vesicular systems are engineered to release their encapsulated contents in response to changes in environmental acidity, a property conferred by the incorporation of amphiphiles based on a trans-2-morpholinocyclohexanol conformational switch. nih.govnih.gov

At neutral pH (around 7.4), the morpholino group of the lipid is unprotonated, and the amphiphile maintains a stable conformation within the lipid bilayer of the vesicle. However, in an acidic environment (pH below 5.5), the nitrogen atom in the morpholine (B109124) ring becomes protonated. nih.govdovepress.com This protonation induces the formation of a strong intramolecular hydrogen bond with the adjacent hydroxyl group, forcing a conformational "flip" of the cyclohexane (B81311) ring. nih.govdovepress.com This structural transformation alters the molecule's shape and size, creating packing defects and transient pores in the vesicle membrane, which leads to the rapid and efficient release of its cargo. nih.govnih.govresearchgate.net This entire process, from pH drop to content release, can occur within seconds. mdpi.compacific.edu

The design of fliposomes as tunable release systems hinges on the strategic combination of three key components: a pH-sensitive "flipid" derived from trans-2-morpholinocyclohexanol, a standard phospholipid such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), and a PEG-lipid conjugate (e.g., PEG-ceramide) to ensure stability and prevent aggregation. mdpi.compacific.eduresearchgate.net The core design principle is that the conformational flip of the specialized lipid disrupts the entire membrane, making the vesicle leaky. nih.gov

The stability and release characteristics are highly dependent on the specific composition. For instance, an optimized formulation of 1/POPC/PEG-ceramide at a molar ratio of 50:45:5 has demonstrated exceptional stability, capable of being stored for up to 1.5 years at 4°C and pH 7.4, while also remaining stable in blood serum for 48 hours at 37°C. mdpi.compacific.eduresearchgate.net Freeze-fracture electron microscopy has provided visual confirmation of the release mechanism, revealing that upon acidification, fliposomes undergo dramatic morphological changes, including budding and the division of the bilayer, which facilitates cargo expulsion. mdpi.compacific.edu

The release profile of fliposomes can be precisely controlled by altering the formulation's chemical and physical parameters. Key strategies for modulating the release kinetics and the extent of cargo leakage include adjusting the molar fraction of the flipid and modifying the chemical structure of the flipid's hydrophobic tails.

Molar Percentage of Flipid: The amount of the trans-2-morpholinocyclohexanol-based lipid incorporated into the vesicle membrane is directly related to the efficiency of the pH-triggered release. Studies have shown that the extent of release can be modulated by varying this mole percentage. mdpi.com

Structure of Lipid Tails: The nature of the hydrophobic tails on the flipid plays a critical role. Research comparing different flipids has shown that those with shorter, linear C12-tails trigger a more efficient content release compared to diastereomeric amphiphiles under the same acidic conditions. nih.govmdpi.com This confirms that the release is a direct result of the specific conformational change unique to the trans-2-morpholinocyclohexanol scaffold. mdpi.com

Below is a data table summarizing the impact of flipid structure on release efficiency.

| Flipid Component | Key Structural Feature | Relative Release Efficiency at pH 5.5 | Reference |

| Flipid 1 | trans-2-morpholinocyclohexanol with linear C12 tails | High | mdpi.com, nih.gov |

| Flipid 2 (Diastereomer) | Diastereomer of Flipid 1 | Low | mdpi.com |

| Flipid 3 (Diastereomer) | Diastereomer of Flipid 1 | Low | mdpi.com |

This table illustrates that the specific stereochemistry of the trans-2-morpholinocyclohexanol headgroup is essential for the pH-triggered release mechanism.

To introduce a higher level of control over the release mechanism, fliposomes can be integrated into hybrid systems with polycationic polymers, such as the biocompatible polypeptide polylysine (B1216035). researchgate.netnih.gov This strategy is particularly effective for anionic fliposomes, which are formulated to include an anionic lipid like 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-L-serine (PS). dovepress.com

At neutral pH, the positively charged polylysine forms an electrostatic complex with the negatively charged surface of the anionic fliposomes. researchgate.netdovepress.com This interaction does not inherently cause leakage but acts as a stabilizing layer. nih.gov A key finding is the ability to "turn on" the pH-sensitivity of the system. Certain fliposome compositions can be engineered to be unresponsive or minimally responsive to pH changes on their own. However, when complexed with the polycation, their pH-induced release is significantly enhanced. researchgate.netnih.gov This creates a dual-control system where both the presence of the polycation and a specific pH trigger are required for efficient cargo release. researchgate.net

The table below presents research findings on the release from such hybrid systems.

| System | Condition | Temperature | Fractional Release | Reference |

| Fliposomes 2 (low trigger %) | Individual (no polylysine) | 37°C | ~0.03 | nih.gov |

| Fliposomes 2 + Polylysine | Complexed | 37°C | ~0.06 | nih.gov |

| Fliposomes 3 (higher trigger %) | Individual (no polylysine) | 37°C | ~0.35 | nih.gov |

| Fliposomes 3 + Polylysine | Complexed | 37°C | ~0.60 | nih.gov |

This data demonstrates that the addition of polylysine can significantly amplify the pH-induced release, providing a method to tune and enhance the system's responsiveness.

Strategies for Modulating Release Kinetics and Extent

Integration into Biomimetic Systems and Artificial Cell Models

The development of artificial cells and biomimetic models is a frontier in materials science, aiming to replicate the functions of biological cells using synthetic components. nih.govwikipedia.org Vesicular systems derived from this compound are valuable in this field because their pH-responsive nature mimics cellular processes. researchgate.net For example, biological cells use compartmentalization and respond to local pH changes, such as those occurring in endosomes during cellular uptake. researchgate.net

Fliposomes serve as excellent models for these biological compartments. researchgate.net By encapsulating specific molecules, they can be designed as artificial organelles that release their contents only upon reaching an acidic environment, mirroring the behavior of endosomes or lysosomes. nih.gov This functionality allows researchers to build artificial cell models to study processes like drug permeability and chemoresistance in a controlled, synthetic environment. nih.gov The ability to create a vesicle that undergoes a profound structural change in response to a physiological trigger makes this compound derivatives a key component in constructing the next generation of smart, biomimetic materials. researchgate.netnih.gov

Utilization in DNA-Programmed Lipid Nanoreactors for Confined Chemical Synthesis

Lipid vesicles can serve as biomimetic nanoreactors, providing miniaturized, atto- to zeptoliter-volume compartments for chemical reactions. researchgate.netnih.gov A significant challenge in this area is controlling and programming the interactions between these nanoreactors. nih.gov An advanced strategy involves the creation of DNA-programmed lipid nanoreactors (PLNs), where vesicles are functionalized with lipidated oligonucleotides (LiNAs). nih.govacs.org

These LiNA sequences act as programmable "zip codes," directing the fusion of specific vesicle populations through DNA hybridization. researchgate.netacs.org For example, one population of vesicles can be loaded with reactant A, and another with reactant B. The fusion of these two populations, and thus the initiation of the chemical reaction between A and B, is triggered when complementary LiNA strands on their surfaces bind. researchgate.netjobindex.dk This method allows for complex, multi-step syntheses to be performed in a single pot by programming a cascade of fusion events. acs.orgjobindex.dk While the core technology relies on LiNAs, the vesicle membrane itself can be composed of functional lipids, including stimuli-responsive ones like this compound derivatives, to add further layers of control over the reaction environment. researchgate.net

Role in Controlling Self-Assembly Processes and Supramolecular Architectures

The formation of fliposomes is a prime example of supramolecular self-assembly, where individual amphiphilic molecules organize into a larger, ordered structure—the vesicle bilayer. nih.govnih.gov The trans-2-morpholinocyclohexanol component introduces a dynamic, controllable element into this architecture. dovepress.com The pH-triggered conformational flip is a molecular-level event that dictates the stability and function of the entire supramolecular ensemble. dovepress.comdovepress.com

This ability to control a self-assembled system with an external chemical stimulus (protons) is a central goal of supramolecular chemistry. mdpi.combham.ac.uk The this compound moiety acts as a programmable switch. In its "off" state (neutral pH), it supports the formation of a stable, sealed vesicle. In its "on" state (acidic pH), its conformational change disrupts the ordered assembly, leading to reorganization (budding, division) and functional output (cargo release). mdpi.compacific.edu This principle can be extended to control the assembly of other nanostructures, making this compound derivatives powerful tools for designing dynamic and responsive supramolecular systems. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Morpholinocyclohexanol

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure, reactivity, and energetics of 2-morpholinocyclohexanol and its derivatives. researchgate.netornl.govnorthwestern.edu These first-principles calculations provide a foundational understanding of a molecule's behavior by solving approximations of the Schrödinger equation. ornl.govnorthwestern.edu

DFT methods, such as B3LYP and M06-2X, are frequently used to optimize molecular geometries and calculate various electronic properties. nih.govnih.govnrel.gov For instance, calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between HOMO and LUMO is a critical parameter that influences the molecule's reactivity and stability. beilstein-journals.org In the context of reactivity, these calculations can model reaction pathways and determine the Gibbs free energy profiles, identifying transition states and energy barriers for reactions. researchgate.net

Natural Bond Orbital (NBO) analysis is another powerful tool used alongside DFT to understand charge distribution, charge delocalization, and hyperconjugative interactions within the molecule. niscpr.res.innih.gov This provides insights into the stability conferred by interactions between orbitals. Mulliken charge analysis further helps in understanding the charge distribution on individual atoms. niscpr.res.in

These computational approaches have been successfully applied to various organic molecules to predict their properties with a reasonable degree of accuracy when compared to experimental data. nrel.govnih.gov For example, DFT has been used to model the reaction energetics of similar cyclic compounds and to understand the influence of substituents on reactivity. researchgate.netrsc.orgresearchgate.net

Table 1: Representative Quantum Chemical Calculation Methods and Their Applications

| Calculation Method | Basis Set | Application | Reference |

| Density Functional Theory (DFT) B3LYP | 6-311G(2d,2p) | Geometry optimization, HOMO/LUMO energy calculation | nih.gov |

| Density Functional Theory (DFT) M06-2X | aug-cc-pVDZ | pKa determination, reaction free energy calculation | nih.gov |

| Density Functional Theory (DFT) ωB97-XD | 6-311++G(d,p) | Reaction pathway modeling, Gibbs-Free Energy profiles | researchgate.net |

| Density Functional Theory (DFT) B3LYP | 6-311++G(d,p) | Optimized molecular structure, vibrational assignments | nih.gov |

Molecular Modeling and Simulation Approaches for Complex Systems

MD simulations are based on Newton's laws of motion, where the forces between atoms are calculated using a force field, and the trajectories of atoms and molecules are tracked over time. nih.gov This approach is invaluable for understanding processes that are difficult to observe experimentally, such as the rapid conformational flip of this compound-based lipids in response to pH changes. researchgate.netresearchgate.net Advanced molecular dynamics simulations have even been used to predict new physical phenomena, such as the rapid oscillation between metallic and nonmetallic states in certain liquid systems. uochb.cz

These simulations can be used to study a wide range of phenomena, from the binding of a small molecule to a protein to the self-assembly of lipids into a membrane. nih.govyoutube.com For example, MD simulations can reveal the stability of a ligand within the active site of an enzyme or elucidate the conformational changes a protein undergoes upon ligand binding. rsc.org The insights gained from these simulations can guide the design of new molecules with specific functions. nih.gov

The field also benefits from multiscale modeling approaches, which combine different levels of theory to study systems at various scales of complexity, from quantum mechanical calculations on small regions of interest to coarse-grained models of large macromolecular assemblies. uva.nl

Advanced Spectroscopic Simulation and Interpretation (e.g., NMR, IR)

Computational methods play a crucial role in the simulation and interpretation of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, for compounds like this compound. researchgate.netorgchemboulder.com Theoretical calculations of spectroscopic parameters can aid in the assignment of experimental signals and provide a deeper understanding of the underlying molecular structure and dynamics. nih.govdiva-portal.org

DFT calculations are widely used to predict vibrational frequencies and IR intensities. nih.govnih.gov By comparing the simulated IR spectrum with the experimental one, researchers can validate the computed molecular geometry and gain confidence in the theoretical model. researchgate.net The analysis of vibrational modes can reveal how different parts of the molecule contribute to specific absorption bands. diva-portal.org For instance, the stretching and bending vibrations of C-H, C-N, and C-O bonds, as well as the characteristic vibrations of the cyclohexane (B81311) and morpholine (B109124) rings, can be assigned with the help of computational analysis. frontiersin.org

Similarly, theoretical calculations of NMR chemical shifts can be performed to assist in the interpretation of complex NMR spectra. researchgate.net The agreement between calculated and experimental chemical shifts can confirm the proposed structure of a molecule. researchgate.net In the case of this compound, computational studies have been used to understand the conformational flip triggered by pH changes, which can be monitored by ¹H-NMR spectroscopy. researchgate.netmdpi.com

The accuracy of these simulations depends on the chosen level of theory and basis set. nih.gov Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental data, accounting for approximations in the theoretical methods. nih.gov

Table 2: Computationally Predicted Spectroscopic Data for Morpholine-Containing Compounds

| Compound Class | Technique | Key Spectral Features (Calculated/Observed) | Reference |

| Morpholine-thiophene hybrid thiosemicarbazones | ¹³C NMR | C=S: ~178 ppm; Morpholine carbons: 53.5 and 66.7 ppm | frontiersin.org |

| Morpholine-thiophene hybrid thiosemicarbazones | ¹H NMR | Thiophene protons: 6.78-8.09 ppm | frontiersin.org |

| 2-chloroquinoline-3-carboxaldehyde | IR/Raman | Comparison of theoretical and experimental spectra for vibrational mode assignment | nih.gov |

| Medetomidine complexes | IR | Comparison of theoretical and experimental spectra to validate the level of theory | researchgate.net |

Development of Computational Models for pH-Sensitive Systems

A key application of computational modeling in this area is the prediction of pKa values. nih.gov By calculating the Gibbs free energy change associated with the deprotonation reaction, theoretical methods can estimate the pKa of the amine group. nih.gov This information is crucial for designing molecules that are selectively protonated in specific pH environments, such as the acidic conditions found in inflamed tissues or lysosomes. nih.govnih.gov For example, studies have shown that the introduction of electron-withdrawing groups can lower the pKa of a morpholine derivative, making it less likely to be protonated at physiological pH but still favoring protonation in acidic environments. nih.gov

Computational studies have also elucidated the mechanism behind the pH-triggered conformational changes in molecules like trans-2-morpholinocyclohexanol. researchgate.netresearchgate.net These models show that protonation of the morpholine nitrogen can disrupt intramolecular hydrogen bonding, leading to a conformational "flip" of the cyclohexane ring. researchgate.netmdpi.com This principle has been harnessed to create "fliposomes," pH-sensitive liposomes that release their cargo in acidic conditions due to the conformational change of an embedded this compound-based lipid. researchgate.netresearchgate.net

Furthermore, computational models can explore the electronic effects of protonation. For instance, in fluorescent probes, the protonation of a morpholine moiety can alter the HOMO and LUMO energy levels, leading to changes in fluorescence through processes like photo-induced electron transfer (PET). nih.gov

Prediction of Structure-Function Relationships via In Silico Methods

In silico methods provide a powerful and efficient approach to predict the relationship between the chemical structure of a molecule and its biological function. nih.govnih.gov These computational techniques are widely used in drug discovery and materials science to screen large libraries of compounds, identify promising candidates, and guide further experimental work. nih.govrsc.org

For molecules like this compound and its derivatives, in silico studies can predict a range of properties relevant to their potential applications. Molecular docking, for example, is a common technique used to predict the binding mode and affinity of a ligand to a biological target, such as an enzyme or receptor. rsc.orgrsc.org This can help to identify potential biological activities and understand the molecular basis of these interactions. rsc.org

Quantitative Structure-Activity Relationship (QSAR) models are another important tool. nih.gov These models use statistical methods to correlate variations in molecular structure with changes in biological activity. By identifying key structural features that influence a particular function, QSAR models can be used to predict the activity of new, untested compounds. rsc.org

In silico methods can also be used to predict pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), as well as potential toxicity. nih.govnih.gov For instance, computational models can predict a compound's risk of causing drug-induced phospholipidosis (DIPL) based on its calculated amphiphilicity and pKa. google.com These predictions are crucial in the early stages of drug development to identify compounds with favorable safety profiles. nih.gov

The integration of various in silico techniques, from quantum chemical calculations to molecular dynamics and machine learning, allows for a comprehensive evaluation of structure-function relationships, accelerating the design and discovery of new functional molecules. nih.govunivie.ac.at

Future Perspectives and Emerging Directions in 2 Morpholinocyclohexanol Research

Design of Next-Generation 2-Morpholinocyclohexanol-Based Molecular Switches

The foundational principle of this compound-based molecular switches lies in the protonation-induced conformational flip of the cyclohexane (B81311) ring. nih.govnih.gov In its neutral state, the bulky morpholino and hydroxyl groups typically adopt equatorial positions to minimize steric hindrance. Upon protonation of the morpholine (B109124) nitrogen in an acidic environment, a strong intramolecular hydrogen bond forms between the ammonium (B1175870) and hydroxyl groups, forcing both into axial positions. This conformational change significantly alters the molecule's shape and size, a property that has been ingeniously harnessed in lipid bilayers to induce membrane destabilization and content release. nih.gov

Future research will likely focus on the rational design of next-generation switches with enhanced and tunable properties. This will involve the systematic modification of the this compound scaffold to fine-tune its pKa, switching speed, and the magnitude of the conformational change. For instance, the introduction of electron-withdrawing or -donating groups at various positions on the cyclohexane ring could modulate the basicity of the morpholine nitrogen, thereby shifting the pH at which the conformational flip occurs. tandfonline.com This would allow for the customization of these molecular switches for specific biological environments, such as the slightly acidic milieu of tumors or the more acidic conditions within endosomes.

Furthermore, the exploration of different lipophilic tails attached to the this compound headgroup will be crucial. The length, branching, and degree of saturation of these tails can influence the packing of the lipid molecules within a membrane and, consequently, the efficiency of the release mechanism. researchgate.net By creating a library of derivatives with varied hydrophobic moieties, researchers can optimize the balance between membrane stability at physiological pH and rapid destabilization upon triggering.

Exploration of Alternative Stimuli for Conformational Control

While pH has been the primary stimulus investigated for controlling the conformation of this compound-based systems, the future lies in expanding the repertoire of triggers. nsf.gov This will significantly broaden the applicability of these molecular switches beyond acidic environments.

Temperature: One promising avenue is the development of thermo-responsive systems. This could be achieved by incorporating temperature-sensitive polymers or lipid compositions in conjunction with this compound derivatives. nih.gov For example, polymers that undergo a phase transition at a specific temperature could be conjugated to the liposome (B1194612) surface, leading to a synergistic release mechanism when combined with a pH trigger.

Light: Light offers a high degree of spatiotemporal control, and the development of light-sensitive this compound analogues is a compelling future direction. This could involve the incorporation of a photolabile protecting group on the morpholine nitrogen or the hydroxyl group, which, upon irradiation with a specific wavelength of light, is cleaved to initiate the conformational flip. Alternatively, the integration of photoswitchable moieties, such as azobenzenes, into the lipid structure could allow for reversible control over membrane properties. plos.org

Ions: The design of ion-responsive this compound derivatives is another exciting frontier. By incorporating ion-chelating functionalities into the molecule, it may be possible to induce a conformational change upon the binding of specific metal ions. nsf.gov This could be particularly relevant for sensing and responding to changes in intracellular ion concentrations, which are often associated with disease states.

Redox Potential: The cellular environment is characterized by a specific redox potential that can be altered in pathological conditions. Developing this compound derivatives that respond to changes in redox state, for instance, through the cleavage of a disulfide bond or the reduction of a nitro group, would provide another layer of biological targeting.

Integration with Multifunctional Hybrid Materials

The true potential of this compound-based switches will be realized through their integration into multifunctional hybrid materials. This involves combining the stimuli-responsive properties of the switch with other functionalities, such as imaging, targeting, and synergistic therapies.

Polymer Conjugates: The conjugation of this compound-containing lipids with biocompatible polymers like polyethylene (B3416737) glycol (PEG) has already been shown to improve the stability and circulation time of fliposomes. mdpi.comresearchgate.net Future work could explore the use of other functional polymers that can impart additional properties, such as active targeting to specific cells or tissues.

Nanoparticle Systems: Incorporating this compound-based lipids into the shells of nanoparticles, such as gold nanoparticles or quantum dots, could create hybrid systems for combined imaging and therapy (theranostics). The conformational switch could be used to trigger the release of a drug from the nanoparticle core in response to a specific stimulus, while the nanoparticle itself provides a means for tracking the delivery system.

Surface Coatings: The ability of this compound to alter surface properties could be exploited in the development of "smart" surfaces. For example, surfaces coated with these molecules could be designed to switch from being bio-inert to bio-active in response to a stimulus, allowing for the controlled adhesion or detachment of cells.

Advancements in High-Throughput Synthesis and Characterization

To accelerate the discovery and optimization of new this compound-based systems, the development of high-throughput synthesis and characterization methods is essential.

Automated Synthesis: The adaptation of automated synthesis platforms, such as those used for peptides or oligonucleotides, could enable the rapid generation of libraries of this compound derivatives with diverse functional groups and lipid tails. acs.org This would provide a rich pool of candidates for screening. Methodologies like "click chemistry" could also facilitate the modular and efficient synthesis of amphiphilic molecules. acs.org

High-Throughput Screening: The development of high-throughput screening assays is crucial for quickly identifying the most promising candidates from these libraries. nih.govresearchgate.net Fluorescence-based assays, for example, can be used to monitor the release of encapsulated cargo from liposomes in a multi-well plate format, allowing for the rapid testing of numerous compounds under different conditions. plos.org The G-LISA™ platform, an ELISA-based method for quantifying small GTPase activity, provides a model for how high-throughput screening can be applied to molecular switches. tebubio.com

Refined Theoretical Models for Predictive Design

As the complexity of this compound-based systems increases, the need for accurate theoretical models to guide their design becomes more pressing.

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations have already proven to be a valuable tool for understanding the behavior of lipid bilayers and liposomes at the atomic level. nih.govacs.orgmdpi.com Future work will focus on developing more refined force fields and simulation protocols to accurately model the conformational flip of this compound and its effect on membrane properties. Coarse-grained models can also be employed to study larger systems and longer timescales, providing insights into processes like liposome formation and fusion. mdpi.com

Predictive pKa and Binding Affinity Calculations: The ability to accurately predict the pKa of the morpholine nitrogen and the binding affinity of ion-responsive derivatives is a key goal for theoretical modeling. nih.gov This would allow for the in-silico design of molecules with desired stimuli-responsive properties, reducing the need for extensive experimental synthesis and testing.

Thermodynamic Modeling: Combining molecular dynamics with thermodynamic modeling can provide a deeper understanding of the interactions between drug molecules and lipid bilayers, aiding in the design of more effective drug delivery systems. nih.gov

By pursuing these future perspectives and emerging directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for the development of novel and impactful technologies in medicine, biotechnology, and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.